![molecular formula C19H20N6OS B2530804 Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034370-50-6](/img/structure/B2530804.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
The compound of interest, Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, is a structurally complex molecule that appears to be related to various research efforts in the development of novel therapeutic agents. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzo[c][1,2,5]thiadiazole core and the piperazine ring, are recurrent in the literature, suggesting its relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves the formation of piperazine derivatives, which are often achieved through multi-step synthetic routes. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized, indicating the versatility of piperazine as a scaffold for further chemical modifications . Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were synthesized and identified as new anti-mycobacterial chemotypes . These studies suggest that the synthesis of the compound would likely involve a strategic combination of nucleophilic substitution reactions and subsequent modifications to introduce the tetrahydrocinnolinyl moiety.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a benzo[c][1,2,5]thiadiazole core, which is a common feature in molecules with potential biological activity. The piperazine ring is a flexible linker that allows for the attachment of various substituents, which can significantly alter the biological properties of the molecule. The molecular modeling studies of related compounds have shown that these structures can bind to specific sites on target proteins, such as the colchicine binding site of tubulin .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve reactions typical for the functional groups present. For example, the piperazine ring can undergo nucleophilic substitution reactions, as seen in the synthesis of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives . The benzo[c][1,2,5]thiadiazole core could also participate in electrophilic aromatic substitution reactions, depending on the substituents present on the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant lipophilicity, which can affect their solubility and permeability. The electronic properties of the thiadiazole ring and the piperazine moiety would also impact the compound's ability to engage in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. The synthesis and antibacterial activity of related compounds have shown that small changes in the substituents can dramatically affect the biological activity, indicating the importance of the physical and chemical properties in the design of new therapeutic agents .
Scientific Research Applications
Anti-mycobacterial Chemotypes
The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as a promising anti-mycobacterial chemotype. A study involving the synthesis and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides revealed seventeen compounds with potential anti-tubercular activity. These compounds demonstrated low cytotoxicity and significant therapeutic indices against Mycobacterium tuberculosis H37Rv strain, highlighting the potential of similar structures for therapeutic applications (Pancholia et al., 2016).
Molecular Aggregation and Spectroscopic Studies
Research into the aggregation effects of compounds similar to the one has been conducted through spectroscopic studies. One study explored the solvent effects on molecular aggregation, indicating that different spectral forms induced by concentration changes in compounds may relate to aggregation effects. This is crucial for understanding the physical chemistry of potential pharmaceutical compounds (Matwijczuk et al., 2016).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds with benzothiazolyl and piperazinyl groups, showed variable and modest activity against investigated strains of bacteria and fungi. This research suggests that similar structures could hold potential in developing new antimicrobial agents (Patel et al., 2011).
Anticancer Potential
Compounds with thiadiazole scaffolds and benzamide groups, related to the chemical structure , have been synthesized and evaluated for their anticancer activity. A series of novel compounds demonstrated promising in vitro anticancer activity against a panel of human cancer cell lines, indicating the potential therapeutic utility of such compounds in oncology (Tiwari et al., 2017).
Antibacterial Activity
The synthesis and evaluation of certain benzothiazole and thiadiazole derivatives have shown high activity against Gram-positive bacteria, with some compounds exhibiting comparable or more potent effects than reference drugs. This indicates the potential of similar chemical structures for antibacterial drug development (Foroumadi et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with electron-rich molecules .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in their function. The presence of an intramolecular charge transfer mechanism during light absorption has been observed, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localised on the BTZ group .
Biochemical Pathways
Similar compounds have been used in the detection of primary aromatic amines (paas), a class of persistent and highly toxic organic pollutants .
Result of Action
Similar compounds have been used as fluorescent sensors for selective sensing of paas among various amines .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-19(14-5-6-16-17(11-14)23-27-22-16)25-9-7-24(8-10-25)18-12-13-3-1-2-4-15(13)20-21-18/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPRDUDXTDAZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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